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Compound of Interest

4-chloro-5-ethyl-6-
Compound Name:

methylpyrimidine
CAS No.: 67434-67-7
Cat. No.: B6588236

Get Quote

Executive Summary

4-Chloro-5-ethyl-6-methylpyrimidine (CAS 67434-67-7) is a highly functionalized
heterocyclic building block essential for the development of broad-spectrum fungicides,
herbicides, and kinase inhibitors. Distinguished by the lability of its C4-chlorine atom, this
scaffold serves as an electrophilic "anchor” allowing for rapid diversification via nucleophilic
aromatic substitution (

) or palladium-catalyzed cross-coupling. This guide outlines the optimized synthesis, reactivity
profile, and handling protocols for this intermediate, emphasizing its role in high-value library
generation.

Chemical Identity & Physical Properties|[2][3][4][5][6]
[7]
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Property Specification
Chemical Name 4-Chloro-5-ethyl-6-methylpyrimidine
CAS Number 67434-67-7

Molecular Formula

Molecular Weight 156.61 g/mol
SMILES CCC1=C(C(=NC=N1)ChHC
Colorless to pale yellow liquid or low-melting
Appearance .
solid
N Soluble in DCM, EtOAc, DMSO, Methanol;
Solubility ) ]
insoluble in water
- Moisture sensitive (hydrolyzes to pyrimidinone
Stability

and HCI)

Synthesis & Manufacturing

The industrial preparation of 4-chloro-5-ethyl-6-methylpyrimidine follows a convergent two-
step protocol. The causality behind this route is the availability of the

-keto ester precursor, which pre-installs the critical 5-ethyl and 6-methyl substituents before ring
closure.

Step 1: Cyclocondensation

The pyrimidine core is constructed by condensing ethyl 2-ethylacetoacetate with formamidine
acetate.

e Mechanism: Base-catalyzed condensation where the amidine nitrogen attacks the keto-
carbonyl, followed by cyclization at the ester moiety.

o Critical Parameter: The use of sodium ethoxide (NaOEt) in ethanol is preferred to match the
ester leaving group, preventing transesterification byproducts.[1]

Step 2: Deoxychlorination
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The intermediate, 5-ethyl-6-methyl-4(3H)-pyrimidinone (tautomer of the 4-hydroxy species), is
treated with a chlorinating agent.

» Reagent: Phosphorus oxychloride (

) is the standard reagent.[1]

o Catalysis: A catalytic amount of N,N-dimethylaniline or DMF is often added to form the
Vilsmeier-Haack reagent in situ, accelerating the activation of the pyrimidinone oxygen.[1]

Synthesis Workflow Visualization
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Figure 1: Convergent synthesis pathway from commodity precursors to the target
chloropyrimidine.[1][2]

Reactivity Profile

The chemical utility of 4-chloro-5-ethyl-6-methylpyrimidine is defined by the electron-
deficient nature of the pyrimidine ring, which activates the C4-position toward nucleophilic
attack.

Nucleophilic Aromatic Substitution ()

The chlorine atom at C4 is a good leaving group due to the inductive electron-withdrawing
effect of the adjacent nitrogen atoms.[1]

e Amination: Reaction with primary or secondary amines yields 4-aminopyrimidines. This is the
primary route for synthesizing kinase inhibitors (e.g., analogs of Dasatinib or Pazopanib).

o Protocol: Heat with 1.1 eg. amine and 2.0 eq. DIPEA in isopropanol or dioxane at 80°C.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.preprints.org/manuscript/202310.0837
https://www.preprints.org/manuscript/202310.0837
https://www.benchchem.com/product/b6588236/docs?utm_src=pdf-body-img#technical-monograph-4-chloro-5-ethyl-6-methylpyrimidine-1
https://www.preprints.org/manuscript/202310.0837
https://eureka.patsnap.com/patent-CN102060784A
https://www.benchchem.com/product/b6588236/docs?utm_src=pdf-body#technical-monograph-4-chloro-5-ethyl-6-methylpyrimidine-1
https://www.preprints.org/manuscript/202310.0837
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6588236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Etherification: Reaction with alkoxides yields 4-alkoxypyrimidines.

o Protocol: Treat with NaH/alcohol in THF.

Palladium-Catalyzed Coupling

The C4-Cl bond is robust enough to undergo oxidative addition to Pd(0), enabling carbon-
carbon bond formation.

e Suzuki-Miyaura: Coupling with aryl boronic acids.
o Conditions:

(5 mol%),

(2M aq), DME/Water, 90°C.
» Buchwald-Hartwig: For sterically hindered amines that fail under standard

conditions.

Reactivity Logic Map
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Figure 2: Divergent reactivity map showing the three primary derivatization pathways.[1]

Applications in Drug & Agrochemical Discovery[10]
Agrochemicals (Fungicides)
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The "anilinopyrimidine” class of fungicides (e.g., Pyrimethanil, Cyprodinil) relies on a 4-
aminopyrimidine core.[1] The 5-ethyl-6-methyl substitution pattern provides unique steric bulk
that can modulate binding affinity to fungal enzymes (specifically methionine biosynthesis
inhibitors) and improve lipophilicity (

) for better leaf cuticle penetration.

Pharmaceutical Intermediates

In medicinal chemistry, this scaffold is often used to restrict the conformation of the attached
pharmacophores.[1]

o Steric Lock: The 5-ethyl group exerts steric pressure on the substituent at position 4, forcing
it out of planarity.[1] This "atropisomer-like" effect is crucial for selectivity in kinase pockets
(e.g., targeting the ATP-binding site).[1]

o Metabolic Stability: The 6-methyl group blocks the metabolically vulnerable C6 position from
oxidation, potentially increasing the half-life (

) of the final drug candidate.[1]

Safety & Handling Protocols

Hazard Classification:

» Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).[1]
e Acute Toxicity: Harmful if swallowed or inhaled.[1]

Storage & Stability:

e Moisture Control: The C4-Cl bond is susceptible to hydrolysis. Store under an inert
atmosphere (Nitrogen/Argon) in a desiccator.

o Temperature: Refrigeration (2-8°C) is recommended for long-term storage to prevent slow
decomposition.

Spill Management:
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o Evacuate the area and ensure proper ventilation.[3]
o Neutralize spill with weak base (Sodium Bicarbonate) if hydrolysis is suspected.
o Absorb with inert material (vermiculite) and dispose of as hazardous halogenated waste.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 4-Chloro-5-ethyl-6-
methylpyrimidine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6588236/docs#technical-monograph-4-chloro-5-
ethyl-6-methylpyrimidine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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